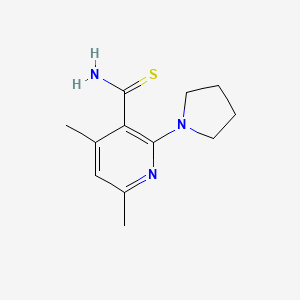
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbothioamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with additional methyl and carbothioamide groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbothioamide typically involves the reaction of 4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile with a thiol reagent under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the carbothioamide group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrrolidine and carbothioamide groups allows for specific interactions with biological molecules, influencing various pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile
- 4-(4′-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile
Uniqueness
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
Biologische Aktivität
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in drug development.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H15N3S
- Molecular Weight : 233.33 g/mol
The compound features a pyridine ring substituted with a pyrrolidine moiety and a carbothioamide functional group, which may contribute to its biological activities.
Research indicates that compounds with similar structures exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The mechanisms often involve the inhibition of specific enzymes or pathways critical for disease progression.
Antimicrobial Activity
Studies have shown that derivatives of pyridine and pyrrolidine can exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research on related compounds has indicated that they can induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting cell cycle progression .
Case Studies
- Antibacterial Evaluation :
- Neuroprotective Effects :
Biological Activity Summary Table
| Activity Type | Related Compounds | Observed Effects | MIC/IC50 Values |
|---|---|---|---|
| Antibacterial | Pyridine derivatives | Inhibition of S. aureus and E. coli | 3.12 - 12.5 μg/mL |
| Anticancer | Pyrrolidine analogs | Induction of apoptosis | IC50 < 10 μM |
| Neuroprotective | Similar structures | Reduction in oxidative stress | IC50 = 2.91 ± 0.47 μM |
Eigenschaften
Molekularformel |
C12H17N3S |
|---|---|
Molekulargewicht |
235.35 g/mol |
IUPAC-Name |
4,6-dimethyl-2-pyrrolidin-1-ylpyridine-3-carbothioamide |
InChI |
InChI=1S/C12H17N3S/c1-8-7-9(2)14-12(10(8)11(13)16)15-5-3-4-6-15/h7H,3-6H2,1-2H3,(H2,13,16) |
InChI-Schlüssel |
SKXNMPZGEUOKFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1C(=S)N)N2CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















